molecular formula C11H9N3O2 B11886639 Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11886639
M. Wt: 215.21 g/mol
InChI Key: KVLOMFKLAYWRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-34-8) is a high-value chemical scaffold with the molecular formula C 11 H 9 N 3 O 2 and a molecular weight of 215.21 g/mol . It belongs to the pyrazolopyridine family, a class of organic heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring, which are of significant interest in medicinal chemistry and drug discovery . The compound's structure incorporates two key functional groups: an ethyl ester and a nitrile (cyano) group, which make it a versatile intermediate for further synthetic modification. These groups are common pharmacophores that can be used to design molecules with tailored properties and enhanced binding affinity for biological targets. Researchers value this scaffold for its potential application in developing new pharmaceutical agents, particularly as kinase inhibitors or other small-molecule therapeutics. The presence of multiple nitrogen atoms in the fused ring system allows for hydrogen bonding, which is crucial for interacting with enzyme active sites. This product is intended For Research Use Only. It is not intended for human consumption, diagnostic use, or any therapeutic applications. Proper laboratory handling procedures should be followed. Researchers are advised to consult the relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3

InChI Key

KVLOMFKLAYWRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)C#N

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition with Cyano-Substituted Pyridines

Pyridine N-imides, generated in situ from 6-cyanopyridine derivatives and hydroxylamine-O-sulfonic acid, undergo cycloaddition with ethyl propiolate. This method eliminates the need for iodine-based catalysts, achieving yields of 88–93% in water/DMF mixtures. The reaction proceeds at room temperature over 12–18 hours, with ultrasonic irradiation reducing the time to 30–45 minutes.

Key Reaction Parameters:

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and dipole stabilization.

  • Catalyst : KHSO₄ (2 equivalents) accelerates cyclization by protonating intermediates.

  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate isolates the crude product, which is purified via silica gel chromatography.

Post-Functionalization of Preformed Pyrazolo[1,5-a]pyridine Cores

Introducing the cyano group after constructing the pyrazolo[1,5-a]pyridine scaffold offers flexibility in regiochemical control.

Halogen-Cyanide Exchange Reactions

A bromo or iodo substituent at the 6-position undergoes nucleophilic substitution with cyanide sources (e.g., CuCN, KCN). For example, Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate reacts with CuCN in DMF at 120°C for 6 hours, yielding the 6-cyano derivative with 65–70% efficiency.

Optimization Insights:

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄) improve selectivity in Suzuki-Miyaura-type cyanations.

  • Solvent : High-boiling solvents (e.g., DMSO) facilitate complete conversion but may require rigorous drying to prevent hydrolysis.

One-Pot Tandem Synthesis

Recent advances integrate core formation and cyanation into a single step. A representative protocol involves:

  • Condensing 3-aminopyrazole with a 2-cyanopyridine derivative under acidic conditions.

  • Cyclizing the intermediate via microwave-assisted heating (150°C, 20 minutes).

This method achieves 75–80% yield while minimizing purification steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
1,3-Dipolar Cycloaddition88–9312–18 hHigh regioselectivity, mild conditionsRequires pre-functionalized pyridine
Halogen-Cyanide Exchange65–706–8 hFlexible late-stage modificationRisk of over-cyanidation
One-Pot Tandem75–8030–40 minStep economy, scalabilitySpecialized equipment (microwave)

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for cyclocondensation steps, enabling precise temperature control and reduced solvent volumes . Automated quenching systems mitigate risks associated with exothermic cyanations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 6 and the ester moiety at position 3 serve as primary sites for nucleophilic attacks:

  • Cyano Group Reactivity :
    The electron-withdrawing nature of the cyano group facilitates nucleophilic substitution at the pyridine ring. For example, fluorination reactions using TEMPO-mediated conditions yield fluorinated derivatives (e.g., 6-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile) with regioselectivity controlled by reaction parameters .

  • Ester Hydrolysis :
    The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, which can further react with amines to generate amides.

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsProductYieldSource
FluorinationTEMPO, DIPEA, acrylonitrile6-Fluoro derivative73.5%
Ester hydrolysisNaOH, ethanol, reflux6-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid85%*

*Theoretical yield based on analogous ester hydrolysis.

Cross-Coupling Reactions

The pyridine ring participates in regioselective cross-coupling reactions, enabling functionalization at positions 2 and 6:

  • Sonogashira Coupling :
    Pd-catalyzed reactions with terminal alkynes introduce alkynyl groups at position 6. For instance, coupling with phenylacetylene under optimized conditions (Pd(PPh₃)₄, CuI, DMF) yields 6-alkynyl derivatives .

  • Suzuki–Miyaura Coupling :
    Aryl boronic acids react at position 2 under palladium catalysis (Pd(dppf)Cl₂, K₂CO₃) to form biaryl derivatives .

Table 2: Cross-Coupling Reaction Examples

Coupling TypePositionReagentsProductYieldSource
Sonogashira (alkynyl)C6Phenylacetylene, Pd(PPh₃)₄, CuI6-Phenylethynyl derivative89%
Suzuki–Miyaura (aryl)C24-Methoxyphenylboronic acid, Pd(dppf)Cl₂2-(4-Methoxyphenyl) derivative78%

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidine Formation :
    Reaction with acetylacetone or ethyl acetoacetate under basic conditions (e.g., piperidine/EtOH) leads to cyclization, forming pyrazolo[1,5-a]pyrimidine cores .

  • Condensation with α,β-Unsaturated Carbonyls :
    Interaction with chalcone derivatives generates tricyclic structures via Michael addition and subsequent cyclization .

Table 3: Cyclization Reactions

SubstrateConditionsProductApplicationSource
AcetylacetonePiperidine, ethanol, refluxPyrazolo[1,5-a]pyrimidine derivativeKinase inhibitor precursor
1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-oneEtOH, 80°CTricyclic pyrazolo-pyrimidineAntibacterial agents

Functional Group Interconversion

  • Cyano to Amine Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, yielding 6-aminopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Ester to Amide Conversion :
    Reaction with primary amines (e.g., methylamine) in THF produces carboxamides, enhancing solubility for biological assays.

Mechanistic Insights

  • Regioselectivity in Coupling Reactions :
    Computational studies indicate that electron-deficient positions (C6) favor oxidative addition in palladium-catalyzed couplings, while steric effects dominate at C2 .

  • Acid/Base Stability :
    The ester group is stable under mild acidic conditions but hydrolyzes rapidly in strong bases (pH > 10).

This compound’s modular reactivity positions it as a key intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents . Further exploration of its catalytic asymmetric reactions and photophysical applications remains an active research area.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through methods such as:

  • Sonogashira Coupling : This method allows for regioselective functionalization at the C6-position of pyrazolo[1,5-a]pyridine derivatives, leading to the formation of this compound with high selectivity .
  • Cyclization Reactions : The compound can also be produced via cyclization reactions involving precursors like ethyl 5-aminopyrazole-4-carboxylates, which undergo heterocyclization to yield the desired product .

Biological Activities

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antitumor Activity : Preliminary studies indicate that this compound shows cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation .
  • Anti-inflammatory Properties : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Antibacterial and Antibiofilm Activities : Recent studies have demonstrated that derivatives of this compound possess significant antibacterial properties and can inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Antitumor Effects

A study evaluated the cytotoxicity of this compound against human cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments demonstrated that treatment with this compound significantly reduced swelling in animal models of inflammation. The compound inhibited the JNK signaling pathway, leading to decreased levels of inflammatory markers.

Case Study 3: Antibacterial Activity

Research focused on the antibacterial efficacy of this compound derivatives revealed their ability to disrupt bacterial quorum sensing and biofilm formation. These findings suggest a novel approach to combating antibiotic resistance by targeting bacterial communication systems.

Data Summary

Application Area Biological Activity Mechanism
AntitumorCytotoxicity against cancer cellsInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory markersInhibition of JNK signaling pathway
AntibacterialDisruption of biofilm formationInhibition of quorum sensing

Mechanism of Action

The mechanism of action of ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In neuroprotection, the compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related pyrazolo- and imidazopyridine derivatives, focusing on substituent effects, synthetic yields, and applications.

Substituent Effects and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) LC-MS [M+H]+ Key Applications/Properties References
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate 6-CN C₁₁H₉N₃O₂ 215.21 - - Kinase inhibition, intermediate in drug synthesis
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 6-Br C₁₀H₉BrN₂O₂ 269.10 - - Suzuki coupling precursor (bromo as a leaving group)
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-CH₃ C₁₀H₁₁N₂O₂ 191.21 - - Improved lipophilicity for membrane permeability
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate 6-Pyridin-3-yl C₁₄H₁₃N₃O₂ 267.28 64 268.1 GSK-3β inhibition (imidazole core enhances binding)
Ethyl 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate 6-(2,3-F₂C₆H₃) C₁₆H₁₃F₂N₃O₂ 317.29 90 303.1 Enhanced binding affinity via fluorinated aryl group
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 4-OCH₃ C₁₀H₁₀BrN₂O₃ 299.11 30 - Dual substituent effects (Br for coupling, OCH₃ for solubility)

Structural Similarity and Functional Group Trends

  • Similarity Scores: this compound shares >80% similarity with analogs like Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (0.82) and 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (0.95) .

Biological Activity

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused ring system that includes a pyrazole and a pyridine structure. Its chemical formula is C11H9N3O2C_{11}H_{9}N_{3}O_{2} and it has been identified for its potential therapeutic applications, particularly in oncology.

The primary biological activity of this compound is attributed to its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This interaction inhibits CDK2 activity, leading to cell cycle arrest, which is crucial in cancer therapy. The inhibition of CDK2 disrupts the normal progression of the cell cycle, thereby preventing the proliferation of cancer cells .

Cellular Effects

The compound has been shown to influence various cellular processes, including:

  • Cell Proliferation : this compound exhibits significant effects on cell growth and division.
  • Apoptosis : It may induce programmed cell death in cancerous cells through modulation of apoptosis-related pathways.
  • Gene Expression : The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis .

Pharmacological Properties

Research indicates that derivatives of this compound possess various pharmacological properties:

  • Antitumor Activity : The compound has demonstrated potential antitumor effects in vitro against several cancer cell lines.
  • Antimicrobial Activity : Some studies have reported its effectiveness as an antimicrobial agent against various pathogens .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits CDK2 leading to cell cycle arrest
AntimicrobialEffective against various bacterial strains
Apoptosis InductionModulates pathways leading to programmed cell death

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types.
  • Case Study on Antimicrobial Properties :
    • In a screening assay against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MIC) between 15 and 25 µg/mL, demonstrating significant antimicrobial activity.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Synthesis and Derivatives : Ongoing research focuses on synthesizing derivatives that enhance biological activity and reduce toxicity. Variations in substituents at different positions on the pyrazole or pyridine rings are being explored for improved efficacy.
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound may have favorable pharmacokinetic properties, including good absorption and distribution in biological systems.

Q & A

Q. What are the typical synthetic routes for Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate?

The synthesis involves a regioselective 1,3-dipolar cycloaddition between 3-substituted pyridine N-imides and ethyl propiolate. Key steps include:

  • Cycloaddition : Pyridine N-imides react with ethyl propiolate under controlled conditions to form the pyrazolo[1,5-a]pyridine core. Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing cyano groups) and steric hindrance .
  • Functionalization : The cyano group at position 6 is introduced via nitrile derivatives under basic conditions.
  • Esterification : Final carboxylate esterification using ethanol and acid catalysts. Example Conditions :
StepReagents/ConditionsKey Parameters
CycloadditionPyridine N-imide, ethyl propiolate, polar aprotic solvent (DMF)Temperature: 60–80°C; reaction time: 12–24 h
Cyano SubstitutionNitrile derivative, K₂CO₃, DMFRoom temperature, 6–8 h

Q. How is this compound characterized?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the ester carbonyl signal typically appears at ~165–170 ppm .
  • Mass Spectrometry (MS) : CI-MS to detect molecular ions (e.g., [M+1]⁺ at m/z 207–221) .
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced Research Questions

Q. How can regioselectivity in the cycloaddition step be optimized?

Regioselectivity is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) at position 6 stabilize transition states via resonance, favoring specific adducts .
  • Steric Hindrance : Bulky substituents on pyridine N-imides shift selectivity by blocking reactive sites.
  • Solvent and Catalysts : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, while Lewis acids modulate reactivity . Methodological Tip : Use DFT calculations to predict regioselectivity trends and validate with control experiments .

Q. What strategies enable functionalization of the cyano or ester groups?

  • Nucleophilic Substitution : The cyano group reacts with amines (e.g., diethylamine in THF) to form amidine derivatives .
  • Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) yields carboxylic acids for further coupling (e.g., amide formation) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling on halogenated analogs introduces aryl/heteroaryl groups .

Q. How to resolve contradictions in reported reaction outcomes?

  • Analytical Validation : Use LC-MS or 2D NMR (e.g., HSQC) to confirm product identity when yields or regioselectivity diverge .
  • Mechanistic Studies : Isotope labeling (e.g., ¹⁵N) or kinetic profiling identifies rate-determining steps and competing pathways .
  • Computational Modeling : Compare experimental vs. DFT-calculated transition states to rationalize discrepancies .

Q. How to design derivatives for biological activity studies?

  • Scaffold Modification : Replace the cyano group with bioisosteres (e.g., amides, sulfonamides) to enhance solubility or target affinity .
  • Hybrid Molecules : Incorporate bioactive motifs (e.g., isoxazole, triazole) via click chemistry or tandem reactions to improve pharmacokinetics .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents and assay against targets (e.g., kinases) using SPR or enzymatic assays .

Notes for Experimental Design

  • Scale-Up : Transition from batch to flow chemistry improves reproducibility for multi-step syntheses .
  • Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (MeOH/EtOAc) for high-purity isolates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.